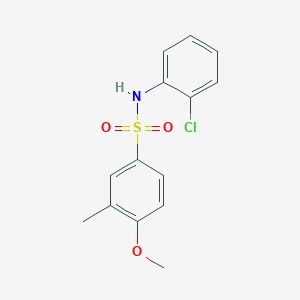
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as N-(2-ethyl-6-methylphenyl)-4-(fluoromethoxy)-3-sulfamoylbenzamide (EMBF), is a sulfonamide derivative that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The exact mechanism of action of EMBF is not fully understood. However, it is believed that EMBF exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumorigenesis. EMBF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
EMBF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, EMBF has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is believed to be due to the inhibition of vascular endothelial growth factor (VEGF) signaling. EMBF has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EMBF is that it has been extensively studied in both in vitro and in vivo experiments, making it a well-characterized compound. However, one of the limitations of EMBF is that it has low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of EMBF. One area of interest is the development of EMBF derivatives with improved solubility and potency. Another area of interest is the investigation of the neuroprotective effects of EMBF, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the anti-angiogenic effects of EMBF could be further investigated for their potential use in the treatment of cancer.
Synthesemethoden
The synthesis of EMBF involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield EMBF. The overall yield of this reaction is approximately 65%.
Wissenschaftliche Forschungsanwendungen
EMBF has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in both in vitro and in vivo studies. In addition, EMBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-15(21-3)14(17)10-13/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAKHCPXJEYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)


![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)


